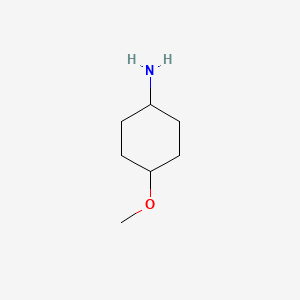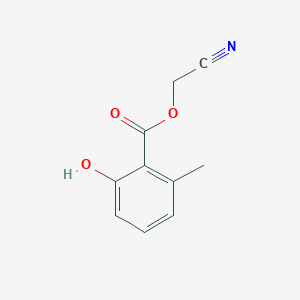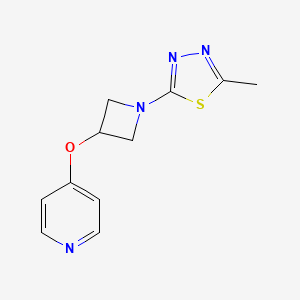
(2-Chloro-1,3-thiazol-5-yl)methyl 4-methylphenyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Chloro-1,3-thiazol-5-yl)methyl acetate” is a compound with the molecular formula C6H6ClNO2S . It’s a low melting solid with a melting point of 75 - 80@1mm Hg . It’s stored under inert gas at 4C .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-1,3-thiazol-5-yl)methyl acetate” is represented by the SMILES string OCc1cnc(Cl)s1 . The InChI key for this compound is PEOOQVDIOJQJHW-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“(2-Chloro-1,3-thiazol-5-yl)methyl acetate” is a low melting solid with a melting point of 75 - 80@1mm Hg . It’s stored under inert gas at 4C .
Aplicaciones Científicas De Investigación
Synthesis of Sulfonamide Derivatives
Research has explored the synthesis of sulfonamide derivatives containing the thiazole moiety through various chemical reactions. For instance, derivatives of heterocyclic compounds with a sulfonamide thiazole moiety have shown potential in medical applications due to their anticonvulsant activities. Specific compounds demonstrated significant effects, highlighting the relevance of these chemical structures in developing therapeutic agents (Farag et al., 2012).
Antiviral and Antimicrobial Properties
The antiviral activities of synthesized sulfonamide derivatives have been investigated, with some compounds displaying anti-tobacco mosaic virus activity. This suggests potential applications in agriculture and plant protection, emphasizing the role of chemical synthesis in addressing biological threats (Chen et al., 2010).
Material Science and Catalysis
Metalation and Electrophilic Quenching
Studies on the metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups have provided insights into the synthesis of thioalkyl derivatives. This research contributes to the development of novel compounds with potential applications in material science and catalysis (Balasubramaniam et al., 1990).
Organosulfur Metallic Compounds
The synthesis of organosulfur metallic compounds, characterized by their antimicrobial and drug likeness properties, demonstrates the versatility of sulfur-containing molecules in creating potential drugs. These compounds have shown significant bioactivity, which could be leveraged in pharmaceutical development (Hassan et al., 2021).
Environmental and Industrial Applications
Corrosion Inhibition
Sulfonamide derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media. Their effectiveness highlights the potential for these compounds to protect industrial machinery and infrastructure, underscoring the importance of chemical research in addressing practical challenges (Sappani & Karthikeyan, 2014).
Safety and Hazards
The safety information for “(2-Chloro-1,3-thiazol-5-yl)methyl acetate” indicates that it has the following hazard statements: H302, H312, H315, H319, H332, H335 . This suggests that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-chloro-5-[(4-methylphenyl)sulfonylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S2/c1-8-2-4-10(5-3-8)17(14,15)7-9-6-13-11(12)16-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXYCQMQLDHMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2707200.png)

![Methyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707202.png)
![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2707203.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2707208.png)
![2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2707209.png)


![2-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2707215.png)
![N-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2707216.png)
